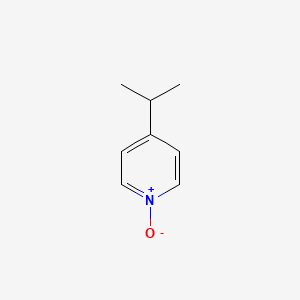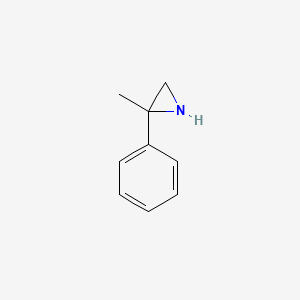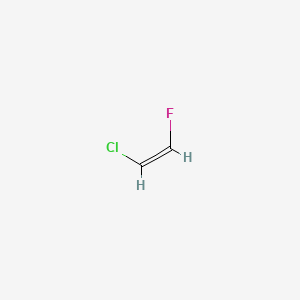![molecular formula C18H11F6NO B3031343 1-[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]pyrrole CAS No. 259655-24-8](/img/structure/B3031343.png)
1-[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]pyrrole
Descripción general
Descripción
“1-[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]pyrrole” is a chemical compound with the molecular formula C18H11F6NO and a molecular weight of 371.28 . It is used for proteomics research applications .
Molecular Structure Analysis
The molecular structure of “1-[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]pyrrole” consists of a pyrrole ring attached to a phenyl ring, which is further attached to another phenyl ring substituted with two trifluoromethyl groups and an ether linkage .Chemical Reactions Analysis
While specific chemical reactions involving “1-[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]pyrrole” are not available, compounds with trifluoromethyl groups are known to exhibit numerous pharmacological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]pyrrole” include a molecular weight of 371.28 and a molecular formula of C18H11F6NO .Aplicaciones Científicas De Investigación
Antibacterial Agents
The synthesis of pyrazole derivatives containing the 3,5-bis(trifluoromethyl)phenyl motif has led to the discovery of potent growth inhibitors against drug-resistant bacteria . These compounds exhibit low minimum inhibitory concentration (MIC) values, making them promising candidates for combating bacterial infections caused by pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.
H-Bond Catalysts
The 3,5-bis(trifluoromethyl)phenyl motif is widely used in H-bond catalysts . Its unique electronic properties make it an effective promoter of organic transformations, facilitating various chemical reactions.
Chemical Derivatization
3,5-Bis(trifluoromethyl)phenyl isocyanate: finds application in the chemical derivatization of amino-functionalized model surfaces . It reacts exothermically with 4-pyrrolidinopyridine, leading to the formation of arylaminothiocarbonylpyridinium zwitterionic salts.
Chiral Alcohol Production
In a microaerobic reaction system using a natural deep-eutectic solvent, Candida tropicalis 104 efficiently produces (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol (S)-3,5-BTPE . This chiral alcohol has potential applications in pharmaceutical synthesis and fine chemicals.
Drug Synthesis
The trifluoromethyl group plays a crucial role in the synthesis of FDA-approved drugs. For instance, the mechanism for producing selinexor involves the use of 3,5-bis(trifluoromethyl)benzonitrile as an intermediate . Selinexor is used in cancer therapy, highlighting the importance of this motif in drug development.
Mecanismo De Acción
Target of Action
It is known that compounds with a trifluoromethyl (-cf3) group can exhibit improved drug potency toward certain enzymes .
Mode of Action
It is known that molecules with a -cf3 group can lower the pka of certain functional groups, thereby enhancing key hydrogen bonding interactions with proteins .
Biochemical Pathways
It is known that the presence of a -cf3 group can influence the pharmacodynamics of a compound .
Pharmacokinetics
It is known that the presence of a -cf3 group can improve the pharmacokinetic properties of a compound .
Result of Action
It is known that molecules with a -cf3 group can enhance drug potency toward certain enzymes .
Action Environment
It is known that the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity can significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of a compound .
Propiedades
IUPAC Name |
1-[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F6NO/c19-17(20,21)12-9-13(18(22,23)24)11-16(10-12)26-15-5-3-14(4-6-15)25-7-1-2-8-25/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBWMSNWVGQVAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)OC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378289 | |
| Record name | 1-[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]pyrrole | |
CAS RN |
259655-24-8 | |
| Record name | 1-[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



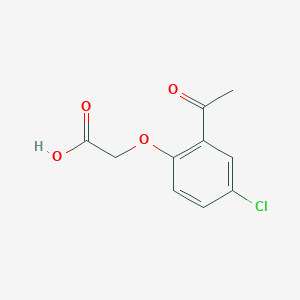
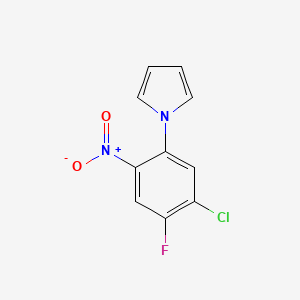
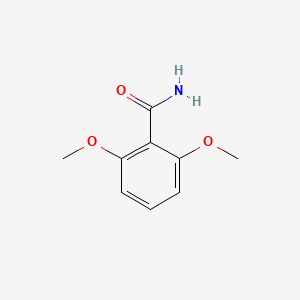
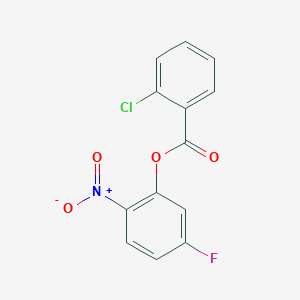
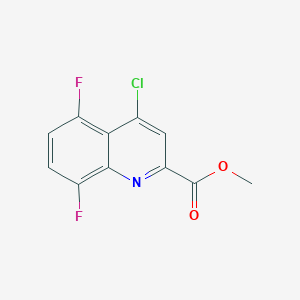
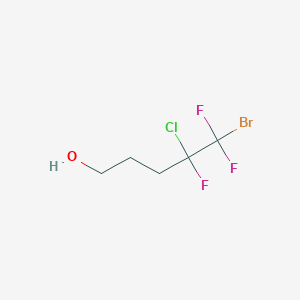

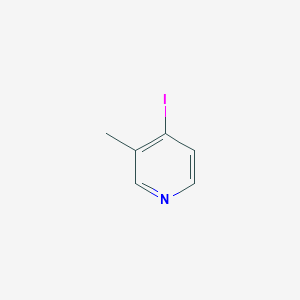
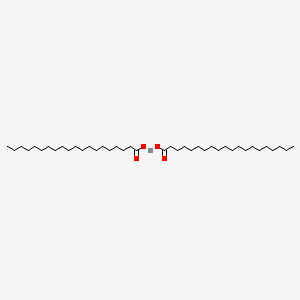

![Bis[4-(trifluoromethyl)phenyl]methanol](/img/structure/B3031280.png)
